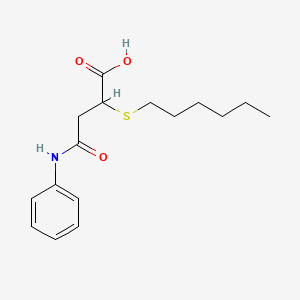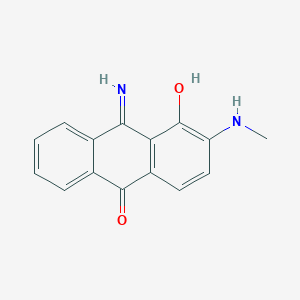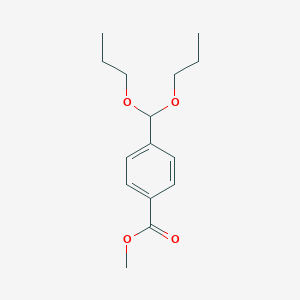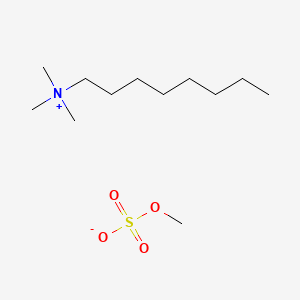![molecular formula C11H26O2Si2 B14484159 Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane CAS No. 65946-58-9](/img/structure/B14484159.png)
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups and an ethenyl group substituted with a propan-2-yl-oxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate ethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield silanols, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for various biochemical studies.
Industry: The compound is employed in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, making it suitable for various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler compound with a single silicon atom bonded to three methyl groups.
Methyltris(trimethylsiloxy)silane: A compound with three trimethylsiloxy groups attached to a central silicon atom.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: A compound with a propynyl group substituted with trimethylsilyl groups.
Uniqueness
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups and an ethenyl group with a propan-2-yl-oxy substitution. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65946-58-9 |
|---|---|
Molekularformel |
C11H26O2Si2 |
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
trimethyl-(1-propan-2-yloxy-2-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(2)12-11(9-14(3,4)5)13-15(6,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
SBZHRNLLTVKRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=C[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


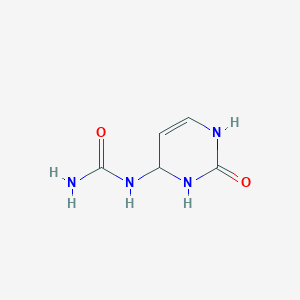
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
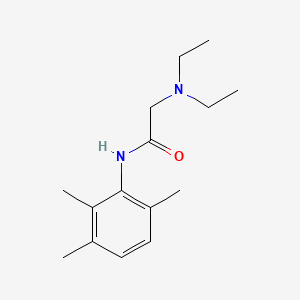
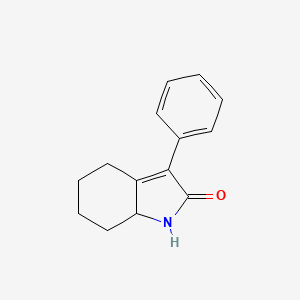
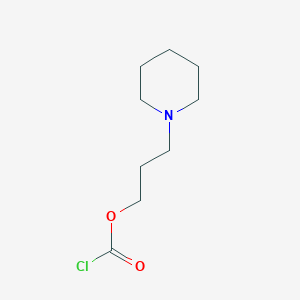
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)

